[(5-Bromo-2-methylphenyl)methyl](ethyl)amine
Description
(5-Bromo-2-methylphenyl)methylamine is a secondary amine featuring a brominated aromatic ring with a methyl substituent at the 2-position and an ethylamine group attached via a benzyl linkage.
Properties
IUPAC Name |
N-[(5-bromo-2-methylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-3-12-7-9-6-10(11)5-4-8(9)2/h4-6,12H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKWFQXTIJVBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)methylamine typically involves the bromination of 2-methylphenylmethanol followed by amination. The bromination step can be carried out using bromine in the presence of a catalyst such as iron powder. The resulting 5-bromo-2-methylbenzyl bromide is then reacted with ethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for (5-Bromo-2-methylphenyl)methylamine may involve similar steps but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)methylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amine group.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Depending on the nucleophile, products can include 5-hydroxy-2-methylphenylmethylamine, 5-cyano-2-methylphenylmethylamine, etc.
Oxidation: Products can include 5-bromo-2-methylbenzoic acid or 5-bromo-2-methylbenzaldehyde.
Reduction: Products can include 2-methylphenylmethylamine or ethylbenzylamine.
Scientific Research Applications
Overview
(5-Bromo-2-methylphenyl)methylamine is an organic compound with significant potential in various scientific fields, including chemistry, biology, and industry. Its unique structure, which includes a bromine atom and an ethylamine group attached to a benzene ring, allows for diverse applications ranging from pharmaceuticals to biochemical research.
Pharmaceutical Development
(5-Bromo-2-methylphenyl)methylamine serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry. It is utilized in the development of drugs targeting various diseases due to its ability to interact with biological systems effectively.
Biochemical Studies
The compound is employed in biochemical assays to study enzyme interactions. Its structure allows it to act as a probe that can modulate enzyme activity, making it valuable for understanding metabolic pathways and enzyme kinetics.
Material Science
In industry, (5-Bromo-2-methylphenyl)methylamine is used in the production of specialty chemicals and materials that require specific properties. Its unique chemical characteristics enable the design of materials with tailored functionalities for applications in coatings, adhesives, and polymers.
Case Studies
Several case studies illustrate the compound's applications:
- Drug Synthesis : Research has shown that derivatives of (5-Bromo-2-methylphenyl)methylamine are effective in synthesizing drugs for treating conditions like type-II diabetes. The compound acts as a precursor in multi-step synthesis pathways that yield active pharmaceutical ingredients (APIs) .
- Enzyme Interaction Studies : In a study focusing on enzyme kinetics, (5-Bromo-2-methylphenyl)methylamine was used to probe the active site of specific enzymes, providing insights into substrate binding and catalysis mechanisms.
- Material Development : Industrial applications have demonstrated that compounds similar to (5-Bromo-2-methylphenyl)methylamine can be utilized in creating advanced materials with enhanced performance characteristics, such as improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methylphenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Features
- Molecular Formula : Presumed to be C₁₀H₁₄BrN (based on methyl analog C₉H₁₂BrN with an added ethyl group).
- Key Substituents: 5-Bromo-2-methylphenyl group: The bromine atom at the 5-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Comparison with Structurally Similar Compounds
Substituent Variations: Alkyl Chain Length
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Alkyl Group | Key Properties |
|---|---|---|---|---|
| (5-Bromo-2-methylphenyl)methylamine | C₉H₁₂BrN | 214.1 | Methyl | Higher solubility in polar solvents; lower lipophilicity |
| (5-Bromo-2-methylphenyl)methylamine (Target) | C₁₀H₁₄BrN | ~228–230 (estimated) | Ethyl | Increased lipophilicity; potential for enhanced membrane permeability |
Impact of Ethyl vs. Methyl :
Positional Isomerism and Functional Groups
| Compound Name | Substituents | Molecular Formula | Key Differences |
|---|---|---|---|
| (4-Bromo-2-methylphenyl)methylamine | Br at 4-position | C₉H₁₂BrN | Altered electronic effects; potential differences in aromatic reactivity |
| (2-Bromo-5-methoxyphenyl)methylamine | Methoxy at 5-position | C₉H₁₂BrNO | Methoxy group enhances electron density; may increase stability in acidic conditions |
Electronic Effects :
- 5-Bromo vs. 4-Bromo : Bromine at the 5-position (para to methyl) creates a distinct electronic profile compared to 4-bromo (meta), affecting regioselectivity in further substitutions.
Heterocyclic Analogs
| Compound Name | Core Structure | Molecular Formula | Key Features |
|---|---|---|---|
| 2-(5-Bromopyrimidin-2-YL)ethylamine | Pyrimidine ring | C₇H₁₀BrN₃ | Heterocyclic ring enables hydrogen bonding; may confer kinase inhibition potential |
| {[5-(5-Bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine | Pyrazole ring | C₁₂H₁₄BrN₃ | Pyrazole enhances aromatic stacking interactions; potential for metal coordination |
Structural Implications :
Physicochemical Properties
- Solubility: Ethyl derivatives are less soluble in water than methyl analogs but more soluble in organic solvents (e.g., DCM, ethanol) .
- Basicity : The ethyl group’s electron-donating inductive effect slightly increases amine basicity (pKa ~9.5–10.5) compared to methyl (pKa ~9.0–10.0).
Biological Activity
(5-Bromo-2-methylphenyl)methylamine, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H14BrN
- Molecular Weight : 240.14 g/mol
- CAS Number : 1388037-51-1
Biological Activity Overview
The biological activity of (5-Bromo-2-methylphenyl)methylamine is primarily characterized by its interactions with various biological targets. It has been investigated for its potential anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent research:
The mechanisms underlying the biological activity of (5-Bromo-2-methylphenyl)methylamine include:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases, particularly Caspase-3, which is a critical executor in the apoptotic pathway.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest in various cancer cell lines, suggesting a potential role in tumor growth inhibition.
- Signal Pathway Modulation : Inhibition of key signaling pathways such as PI3K/Akt has been observed, which is crucial for cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer properties, (5-Bromo-2-methylphenyl)methylamine exhibits anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines and modulate immune responses, although specific data on this compound remains limited.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Case Studies and Research Findings
Several case studies have documented the effects of (5-Bromo-2-methylphenyl)methylamine in vivo and in vitro:
- In Vivo Efficacy : A study conducted on mice inoculated with breast cancer cells showed significant tumor reduction when treated with (5-Bromo-2-methylphenyl)methylamine at doses ranging from 10 to 40 mg/kg.
- In Vitro Studies : Various cell lines treated with this compound demonstrated a dose-dependent response in terms of cell viability and apoptosis markers.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (5-Bromo-2-methylphenyl)methylamine, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic Substitution : React 5-bromo-2-methylbenzyl bromide with ethylamine in anhydrous THF under nitrogen atmosphere. Use a 2:1 molar ratio of ethylamine to bromide to minimize side reactions. Monitor completion via TLC (hexane:ethyl acetate, 4:1) .
- Reductive Amination : Condense 5-bromo-2-methylbenzaldehyde with ethylamine using sodium cyanoborohydride in methanol (pH 5–6, acetic acid buffer). Stir at room temperature for 12–18 hours. Purify via column chromatography (SiO₂, 5% methanol in dichloromethane) .
- Optimization Tips :
- Increase yield by using catalytic iodine (5 mol%) to accelerate substitution reactions .
- For reductive amination, replace NaBH₃CN with more selective reagents like NaBH(OAc)₃ to reduce imine intermediates .
Q. How can spectroscopic techniques (NMR, IR) characterize (5-Bromo-2-methylphenyl)methylamine?
- NMR Analysis :
-
¹H NMR : Expect signals at δ 2.3 ppm (s, 3H, CH₃ from methylphenyl), δ 1.1 ppm (t, 3H, CH₂CH₃), and δ 3.5 ppm (s, 2H, Ar-CH₂-N). Coupling patterns confirm ethylamine integration .
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¹³C NMR : Peaks at 20–25 ppm (CH₃ groups), 40–45 ppm (CH₂-N), and 120–140 ppm (aromatic carbons with Br-induced deshielding) .
- IR Spectroscopy :
-
Stretching vibrations at 3300–3400 cm⁻¹ (N-H), 2900 cm⁻¹ (C-H aliphatic), and 1480 cm⁻¹ (C-Br) confirm functional groups .
Key Spectral Peaks Assignment δ 2.3 ppm (¹H NMR) Methyl group on aromatic ring δ 3.5 ppm (¹H NMR) Benzyl-ethylamine CH₂ 1480 cm⁻¹ (IR) C-Br stretch
Q. What safety protocols are essential when handling (5-Bromo-2-methylphenyl)methylamine?
- Experimental Safety :
- Use PPE: nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential amine toxicity .
- Work in a fume hood to prevent inhalation of volatile amines.
- Waste Management :
- Neutralize waste with 10% HCl before disposal. Store in labeled containers for hazardous organic waste .
Advanced Research Questions
Q. How can contradictions in spectral data during structural elucidation be resolved?
- Approach :
- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Use SHELX-97 for structure refinement. Compare experimental bond lengths/angles with DFT-calculated values (e.g., B3LYP/6-31G*) to validate geometry .
- High-Resolution MS : Confirm molecular ion [M+H]⁺ and isotopic pattern (²⁷Br/⁸¹Br) to rule out impurities .
Q. How does (5-Bromo-2-methylphenyl)methylamine interact with biological targets?
- Experimental Validation :
- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]-LSD for 5-HT₂). IC₅₀ values indicate affinity .
- Molecular Docking : Use AutoDock Vina to model interactions with receptor active sites. Focus on halogen bonding between Br and Thr/Lys residues .
Q. What challenges arise in crystallizing (5-Bromo-2-methylphenyl)methylamine, and how can SHELX software address them?
- Crystallization Issues :
- Hygroscopicity: Perform crystallization under anhydrous conditions (e.g., dry hexane/ether mixtures).
- Twinning: Use SHELXD for twin law detection and SHELXL for refinement with TWIN/BASF commands .
- Data Collection :
- Collect high-resolution data (≤ 0.8 Å) at low temperature (100 K) to reduce thermal motion artifacts. Use Cu-Kα radiation for heavy atom localization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
